4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide
Description
The compound 4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide features a 4-tert-butylbenzamide core linked via a 2-oxoethyl chain to a piperazine ring substituted with a 4-methoxyphenyl group. Key structural elements include:
- 4-tert-butylbenzamide: Provides hydrophobicity and steric bulk.
- Piperazine ring: Enhances solubility and serves as a pharmacophore for receptor interactions.
Properties
Molecular Formula |
C24H31N3O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C24H31N3O3/c1-24(2,3)19-7-5-18(6-8-19)23(29)25-17-22(28)27-15-13-26(14-16-27)20-9-11-21(30-4)12-10-20/h5-12H,13-17H2,1-4H3,(H,25,29) |
InChI Key |
JKRSPBLHWXGHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
The compound 4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide is a member of the phenylpiperazine class, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a piperazine ring, a tert-butyl group, and a methoxyphenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 341.43 g/mol |
| Solubility | Moderate (5.49e-02 g/L) |
| LogP | 3.5 |
| Melting Point | Not available |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:
- Antidepressant Activity : Phenylpiperazines are often explored for their potential as antidepressants due to their ability to modulate serotonin and dopamine receptors.
- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor cell proliferation, particularly in non-small cell lung cancer (NSCLC) models .
The mechanism of action of this compound is hypothesized to involve the modulation of neurotransmitter systems, particularly through the inhibition of specific receptors. For example, it may act as an antagonist at serotonin receptors, leading to increased levels of serotonin in the synaptic cleft.
Case Studies
- Study on Antitumor Activity : In a study examining the effects of phenylpiperazine derivatives on NSCLC cells, it was found that compounds with similar structures inhibited cell growth by inducing apoptosis through mitochondrial pathways . The study highlighted that the presence of the methoxy group significantly enhances the compound's efficacy.
- Neuropharmacological Assessment : Another study assessed the neuropharmacological effects of piperazine derivatives, demonstrating that modifications at the piperazine nitrogen can alter binding affinity to serotonin receptors, thus impacting antidepressant efficacy .
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Induced apoptosis in NSCLC cells |
| Neuropharmacology | Altered receptor binding affinity influencing efficacy |
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzamides have demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Research indicates that such compounds can be more effective than standard chemotherapeutic agents in certain cases .
- Antimicrobial Properties :
-
Neuropharmacological Effects :
- The piperazine moiety in the structure indicates potential interactions with serotonin receptors, which may lead to anxiolytic or antidepressant effects. Compounds with piperazine scaffolds are often explored for their neuropharmacological applications, making this compound a candidate for further investigation in mental health treatments.
Case Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of similar benzamide derivatives found that certain compounds exhibited IC50 values lower than traditional chemotherapy agents like 5-FU. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N18 | HCT116 | 4.53 | Apoptosis induction |
| N9 | HeLa | 5.85 | Cell cycle arrest |
These findings suggest that modifications to the benzamide structure can enhance anticancer activity significantly.
Case Study 2: Antimicrobial Activity
In another study, derivatives were tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.27 µM |
| Escherichia coli | 1.43 µM |
These results indicate promising antimicrobial potential for compounds related to 4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide.
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl group and amide functionality are susceptible to oxidation under specific conditions:
-
Methoxyphenyl Oxidation :
Using potassium permanganate (KMnO₄) in acidic or basic media oxidizes the methoxy-substituted aromatic ring to form quinone derivatives or carboxylic acids, depending on reaction conditions .
Example: -
Amide Oxidation :
Strong oxidizing agents like chromium trioxide (CrO₃) can cleave the amide bond, yielding a carboxylic acid and an amine.
Reduction Reactions
The amide and ketone groups undergo reduction:
-
Amide Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine:This reaction retains the piperazine ring but modifies the benzamide core.
-
Ketone Reduction :
The 2-oxoethyl group can be reduced to a hydroxyl or methylene group using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).
Substitution Reactions
The piperazine nitrogen and benzamide carbonyl are reactive sites:
-
Piperazine Alkylation :
The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) to form tertiary amines . -
Nucleophilic Acyl Substitution :
Thionyl chloride (SOCl₂) activates the benzamide carbonyl for nucleophilic attack by amines or alcohols, forming substituted amides or esters.
Hydrolysis Reactions
-
Amide Hydrolysis :
Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond into a carboxylic acid and amine:
Comparative Reactivity Table
Research Findings
-
Cytotoxicity Studies : Structural analogs with similar benzamide-piperazine frameworks exhibit cytotoxicity against human cancer cell lines (HeLa, A549) with IC₅₀ values ranging from 12–45 μM .
-
Receptor Binding : The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .
Mechanistic Insights
-
Amide Bond Stability : Electron-withdrawing groups (e.g., methoxy) decrease amide bond stability, favoring hydrolysis under mild conditions.
-
Steric Effects : The tert-butyl group hinders nucleophilic attack at the benzamide carbonyl, slowing substitution reactions .
Synthetic Considerations
Comparison with Similar Compounds
Piperazine Substitution Variations
- Impact of Substituents: Methoxy (Target, D6): Enhances solubility compared to hydrophobic groups (e.g., tert-butyl in 9a).
Benzamide Core Modifications
- Role of tert-Butyl :
- Increases metabolic stability but may reduce aqueous solubility.
Linker and Connectivity Differences
- Linker Flexibility: Ethyl-oxo (Target) vs.
Physicochemical and Structural Implications
- Solubility: The 4-methoxyphenyl group in the target compound likely improves water solubility compared to analogues with hydrophobic substituents (e.g., tert-butylamino in 9a) .
- Receptor Interactions : Piperazine’s basic nitrogen and methoxy’s hydrogen-bonding capacity may synergize for target binding, as seen in analogues like D6 .
Preparation Methods
Alkylation of 1-(4-Methoxyphenyl)piperazine
Procedure :
-
Reagents : 1-(4-Methoxyphenyl)piperazine, bromoacetyl bromide, sodium hydride (NaH), anhydrous DMF.
-
Reaction :
-
Product : 2-Bromo-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone.
Gabriel Synthesis to Generate Primary Amine
Procedure :
-
Reagents : 2-Bromo-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, potassium phthalimide, hydrazine hydrate.
-
Reaction :
-
Product : 2-Amino-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone.
Amide Coupling with 4-tert-Butylbenzoic Acid
Activation of 4-tert-Butylbenzoic Acid
Procedure :
Coupling with Amine Intermediate
Procedure :
-
Reagents : 4-tert-Butylbenzoyl chloride, 2-amino-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, triethylamine (TEA), DCM.
-
Reaction :
-
Workup : The reaction is quenched with water, extracted with DCM, and purified via column chromatography (DCM:MeOH = 95:5).
Alternative Method: One-Pot Reductive Amination
Reductive Amination Protocol
Procedure :
-
Reagents : 4-tert-Butylbenzaldehyde, 1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, sodium cyanoborohydride (NaBH₃CN), methanol.
-
Reaction :
-
Product : The imine intermediate is reduced to the secondary amine.
Optimization and Comparative Analysis
| Method | Key Steps | Yield | Purity | Advantages |
|---|---|---|---|---|
| Alkylation + Coupling | Bromoacetylation, Gabriel, amide bond | 70–85% | >95% | High reproducibility, scalable |
| Reductive Amination | One-pot imine formation and reduction | 60% | 90% | Fewer steps, avoids toxic reagents |
Critical Parameters :
-
Temperature Control : Exothermic reactions (e.g., NaH-mediated alkylation) require slow reagent addition at 0°C.
-
Purification : Silica gel chromatography with DCM/MeOH gradients effectively removes unreacted starting materials.
Case Study: Large-Scale Synthesis
Scale : 100 g batch
Procedure :
-
1-(4-Methoxyphenyl)piperazine (50 g) is alkylated with bromoacetyl bromide (55 g) in DMF (2 L) using NaH (12 g).
-
The bromide intermediate is converted to the amine via Gabriel synthesis (yield: 65%).
-
Amine (35 g) is coupled with 4-tert-butylbenzoyl chloride (40 g) in DCM (3 L) with TEA (50 mL).
-
Output : 62 g of final product (75% yield), purity >98% (HPLC).
Challenges and Solutions
Q & A
Q. What synthetic strategies are optimal for preparing 4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling 4-tert-butylbenzoic acid with a glycine derivative to form the benzamide-ethyloxo intermediate.
- Step 2 : Introducing the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution or amidation.
Critical parameters include solvent selection (e.g., DMF or THF for polar intermediates) and catalysts (e.g., HATU/DIPEA for amide bond formation). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is essential to minimize impurities . - Yield Optimization : Kinetic control (low temperatures for exothermic steps) and stoichiometric excess of the piperazine derivative (1.2–1.5 eq) improve yields. Monitor reactions via TLC or LC-MS to confirm completion .
Q. Which spectroscopic techniques are most reliable for structural confirmation, and how should conflicting data be resolved?
- Methodological Answer :
- 1H/13C NMR : Key signals include the tert-butyl singlet (~1.3 ppm), methoxyphenyl aromatic protons (~6.8–7.2 ppm), and piperazine methylene protons (~2.5–3.5 ppm).
- IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic patterns.
Resolving Contradictions : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals. Compare with computational simulations (e.g., DFT-predicted chemical shifts) .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s pharmacokinetic profile compared to analogs with other hydrophobic groups?
- Methodological Answer : The tert-butyl group enhances metabolic stability by sterically shielding the benzamide core from cytochrome P450 oxidation. Comparative studies with trifluoromethyl () or methyl groups show:
| Substituent | LogP | Metabolic Half-life (in vitro) |
|---|---|---|
| tert-butyl | 3.8 | >6 hours |
| CF₃ | 4.1 | ~4 hours |
| CH₃ | 2.9 | ~2 hours |
| Methodology : Use liver microsome assays to quantify metabolic stability. Molecular docking (e.g., AutoDock Vina) can predict steric interactions with CYP3A4 . |
Q. What experimental approaches can elucidate the compound’s mechanism of action against bacterial targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Target acps-pptase (critical for bacterial lipid biosynthesis) using radiolabeled acetyl-CoA and malonyl-CoA substrates. Measure IC50 via scintillation counting .
- Mutagenesis Studies : Generate bacterial strains with mutated pptase enzymes. Compare MIC values to identify resistance mechanisms.
- Structural Biology : Co-crystallize the compound with pptase (similar to ’s crystallography methods) to map binding interactions.
Q. How can researchers address solubility limitations in aqueous assays without compromising bioactivity?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the piperazine nitrogen, which hydrolyze in physiological conditions .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) for sustained release, as demonstrated in analogs from .
Data Contradiction Analysis
Q. How should discrepancies in biological activity data between in vitro and in vivo models be investigated?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to identify bioavailability issues.
- Metabolite Identification : Use hepatocyte incubations or in vivo serum samples to detect inactive metabolites (e.g., oxidative deamination of the piperazine ring) .
- Dose-Response Refinement : Adjust dosing regimens (e.g., QID vs. BID) in animal models to align with in vitro IC50 values.
Structure-Activity Relationship (SAR) Guidance
Q. What strategies can optimize the compound’s selectivity for neuronal receptors over cardiovascular targets?
- Methodological Answer :
- Piperazine Modifications : Replace the 4-methoxyphenyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) to reduce off-target binding to adrenergic receptors.
- Molecular Dynamics Simulations : Model interactions with dopamine D2 vs. α1-adrenergic receptors to identify key binding residues.
- In Silico Screening : Use virtual libraries (e.g., ZINC15) to prioritize analogs with predicted higher selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
